molecular formula C9H9N5 B2791098 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine CAS No. 959037-50-4

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine

Cat. No. B2791098
M. Wt: 187.206
InChI Key: IJSPWNCSNGGZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is a chemical compound that contains two important heterocyclic rings: a pyrimidine ring and a pyridine ring . It also possesses a hydrazine functional group .


Synthesis Analysis

The synthesis of 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine and its derivatives has been reported in several studies . For instance, one study reported the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is characterized by the presence of two nitrogen atoms in both the pyrimidine and pyridine rings . This characteristic might be of interest in the design of ligands for metal complexes.

Scientific Research Applications

  • Anti-Inflammatory Applications

    • Field: Pharmacology
    • Application: Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Methods & Results: Numerous methods for the synthesis of pyrimidines are described . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Drug Discovery

    • Field: Medicinal Chemistry
    • Application: Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . This includes anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .
    • Methods & Results: The article presents the synthesis of the medicinal agents and highlights the role of the biological target with respect to the disease model . Additionally, the biological potency, ADME properties and pharmacokinetics/pharmacodynamics (if available) are discussed .
  • Catalysis and Material Synthesis

    • Field: Material Science
    • Application: “2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine” offers diverse applications, including drug discovery, catalysis, and material synthesis, due to its unique properties and reactivity.
    • Methods & Results: Specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source.
  • Regioselective Synthesis

    • Field: Organic Chemistry
    • Application: “2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine” and its derivatives can be used in regioselective synthesis . This process involves the preferential formation of one constitutional isomer over another during a chemical reaction .
    • Methods & Results: The study demonstrated that nucleophilic attack on pyrimidines using N-methylpiperazine was highly regioselective, favoring the formation of C-4 substituted products .
  • Anticancer Activity

    • Field: Pharmacology
    • Application: Pyrimidine derivatives have been studied for their anticancer activity . They have shown promising results against various human cancer cell lines .
    • Methods & Results: The study involved the synthesis of novel thiazolopyrimidine derivatives and testing them against human cancer cell lines . One of the derivatives displayed excellent anticancer activity and led to cell death by apoptosis as it inhibited the CDK enzyme .
  • Treatment of Mental Disorders

    • Field: Neuropsychopharmacology
    • Application: Pyrimidine derivatives, including “2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine”, have been used in the treatment of mental disorders .
    • Methods & Results: The study did not provide specific methods or results, but it mentioned that heterocyclic derivatives built on the Pyrido[2,3-d]pyrimidine backbone have received much attention in the last few decades .
  • Antibacterial and Antimicrobial Activities

    • Field: Microbiology
    • Application: Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
    • Methods & Results: The study did not provide specific methods or results, but it mentioned that numerous natural and synthetic pyrimidines are known to exist .
  • Antioxidant Effects

    • Field: Biochemistry
    • Application: Pyrimidines display a range of pharmacological effects including antioxidants .
    • Methods & Results: The study did not provide specific methods or results, but it mentioned that a large number of pyrimidines exhibit potent antioxidant effects .
  • Treatment of Infectious Diseases

    • Field: Pharmacology
    • Application: Hydrazinyls derivative are used as common drug diseases for malaria, tuberculosis .
    • Methods & Results: The study did not provide specific methods or results, but it mentioned that heterocyclic derivatives built on the Pyrido[2,3-d]pyrimidine back-bone have received much attention of synthetic chemist in the last few decades .

Future Directions

The future directions for research on 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine could involve exploring its synthesis and reactivity in the context of developing new functional materials or pharmaceuticals. Additionally, the formation of hydrazones derived from 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine and evaluating their biological properties could be another area of interest .

properties

IUPAC Name

(4-pyridin-3-ylpyrimidin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c10-14-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,10H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSPWNCSNGGZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-4-(3-pyridinyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.